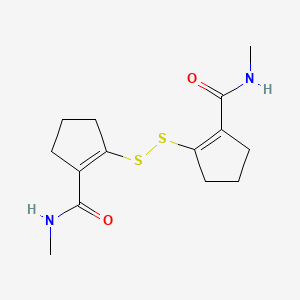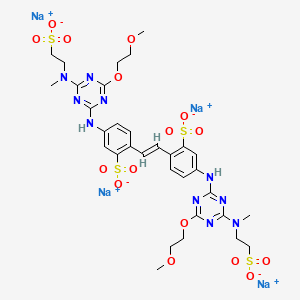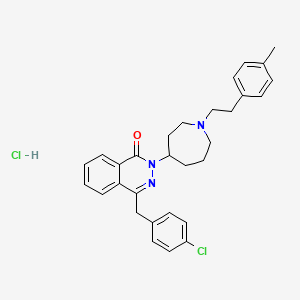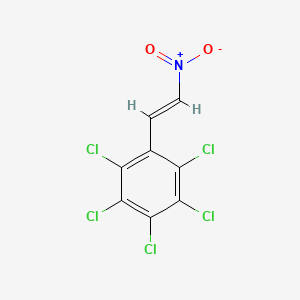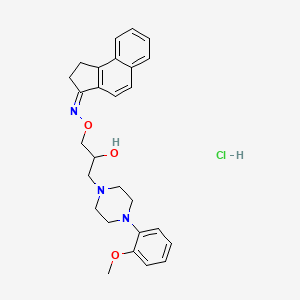
3H-Benz(e)inden-3-one, 1,2-dihydro-, O-(2-hydroxy-3-(4-(2-methoxyphenyl)-1-piperazinyl)propyl)oxime, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Benz(e)inden-3-one, 1,2-dihydro-, O-(2-hydroxy-3-(4-(2-methoxyphenyl)-1-piperazinyl)propyl)oxime, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a benzene ring fused with an indene moiety, a piperazine ring, and an oxime functional group. The presence of these diverse functional groups makes it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Benz(e)inden-3-one, 1,2-dihydro-, O-(2-hydroxy-3-(4-(2-methoxyphenyl)-1-piperazinyl)propyl)oxime, monohydrochloride typically involves multiple steps. The initial step often includes the formation of the indene moiety through a cyclization reaction. This is followed by the introduction of the piperazine ring via nucleophilic substitution. The final step involves the formation of the oxime group through the reaction of the ketone with hydroxylamine hydrochloride under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3H-Benz(e)inden-3-one, 1,2-dihydro-, O-(2-hydroxy-3-(4-(2-methoxyphenyl)-1-piperazinyl)propyl)oxime, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
3H-Benz(e)inden-3-one, 1,2-dihydro-, O-(2-hydroxy-3-(4-(2-methoxyphenyl)-1-piperazinyl)propyl)oxime, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3H-Benz(e)inden-3-one, 1,2-dihydro-, O-(2-hydroxy-3-(4-(2-methoxyphenyl)-1-piperazinyl)propyl)oxime, monohydrochloride involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. The piperazine ring may interact with neurotransmitter receptors, modulating their activity. These interactions can lead to various biochemical and physiological effects, making the compound a valuable tool for research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3H-Benz(e)inden-3-one derivatives: Compounds with similar indene moieties.
Piperazine derivatives: Molecules containing the piperazine ring.
Oxime compounds: Compounds with oxime functional groups.
Uniqueness
3H-Benz(e)inden-3-one, 1,2-dihydro-, O-(2-hydroxy-3-(4-(2-methoxyphenyl)-1-piperazinyl)propyl)oxime, monohydrochloride is unique due to the combination of its structural features. The presence of the indene moiety, piperazine ring, and oxime group in a single molecule provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
157596-41-3 |
|---|---|
Formule moléculaire |
C27H32ClN3O3 |
Poids moléculaire |
482.0 g/mol |
Nom IUPAC |
1-[(Z)-1,2-dihydrocyclopenta[a]naphthalen-3-ylideneamino]oxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C27H31N3O3.ClH/c1-32-27-9-5-4-8-26(27)30-16-14-29(15-17-30)18-21(31)19-33-28-25-13-12-23-22-7-3-2-6-20(22)10-11-24(23)25;/h2-11,21,31H,12-19H2,1H3;1H/b28-25-; |
Clé InChI |
DRENCKIJMPKLGE-WLNXZIBISA-N |
SMILES isomérique |
COC1=CC=CC=C1N2CCN(CC2)CC(CO/N=C\3/CCC4=C3C=CC5=CC=CC=C45)O.Cl |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)CC(CON=C3CCC4=C3C=CC5=CC=CC=C45)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



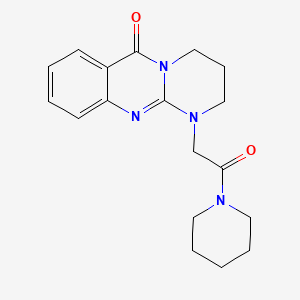

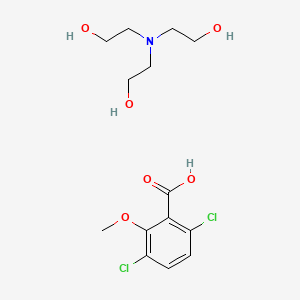
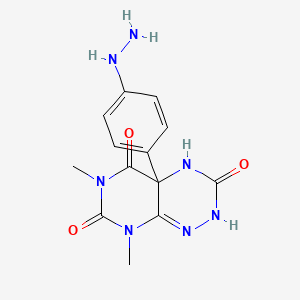
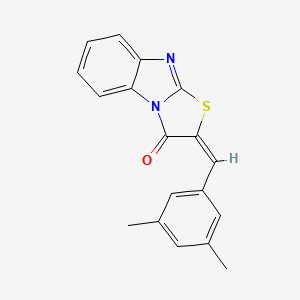
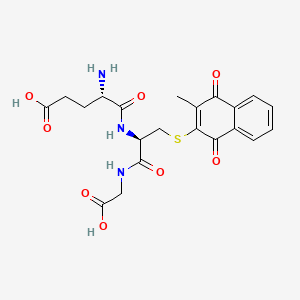

![(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B12722231.png)
